5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery and Chemical Research
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are fundamental to the field of drug discovery and chemical research. nih.govresearchgate.net Their prevalence is underscored by the fact that a vast majority of biologically active compounds, including a wide array of pharmaceuticals, incorporate heterocyclic moieties. researchgate.net These structures offer a diverse range of physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The unique three-dimensional arrangements of heteroatoms (e.g., nitrogen, oxygen, sulfur) within these rings allow for specific interactions with biological targets like enzymes and receptors, forming the basis of their therapeutic effects.
Overview of the 1,3,4-Oxadiazole (B1194373) Ring System and its Structural Versatility
The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of particular interest due to its favorable electronic properties and its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability. researchgate.net The structural versatility of the 1,3,4-oxadiazole core allows for substitution at the 2- and 5-positions, providing a facile means to modulate the biological activity and physical properties of the resulting derivatives. This adaptability has made the 1,3,4-oxadiazole ring a privileged scaffold in medicinal chemistry.
Historical Context of 1,3,4-Oxadiazole Derivatives in Bioactive Agent Development
The investigation of 1,3,4-oxadiazole derivatives as bioactive agents has a rich history. Early research into this class of compounds revealed a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. Over the decades, extensive research has led to the development of numerous 1,3,4-oxadiazole-containing compounds with diverse therapeutic applications. This historical foundation continues to inspire the design and synthesis of new derivatives with improved potency and selectivity.
Rationale for In-depth Academic Investigation of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol
The specific compound, this compound, merits detailed academic investigation due to the convergence of three key structural features: the 1,3,4-oxadiazole core, the phenoxymethyl (B101242) moiety, and the thiol/thione functionality. Each of these components contributes to the potential for unique chemical reactivity and biological activity.
The phenoxymethyl group is a well-established pharmacophore found in a number of clinically significant drugs. A prime example is Phenoxymethylpenicillin (Penicillin V), a widely used antibiotic. This moiety can influence a molecule's lipophilicity and its ability to engage in pi-stacking interactions with biological targets. The presence of the phenoxymethyl group in this compound suggests a potential for interesting pharmacological profiles. For instance, derivatives of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) have been investigated as anti-breast cancer agents. nih.gov
The 2-thiol substituent on the 1,3,4-oxadiazole ring exists in a tautomeric equilibrium with its thione form. This functionality is crucial for both chemical reactivity and biological interactions. The thiol group is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of S-substituted derivatives. ajphs.com Biologically, the thiol group can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in metalloenzymes, a common mechanism of action for many enzyme inhibitors. The presence of a thiol group often imparts antioxidant properties to a molecule.
The unique combination of the 1,3,4-oxadiazole scaffold, the phenoxymethyl moiety, and the thiol/thione group in this compound presents a platform for interdisciplinary research. In medicinal chemistry, this compound and its derivatives are promising candidates for the development of novel therapeutic agents, with research already exploring their potential as antibacterial and antifungal agents. nih.govresearchgate.net In chemical biology, the thiol functionality can be used to design probes for studying biological processes. In materials science, the aromatic and heteroatom-rich structure of 1,3,4-oxadiazoles suggests potential applications in the development of corrosion inhibitors, liquid crystals, and fluorescent materials. researchgate.net
Detailed Research Findings
While research on the specific parent compound this compound is emerging, studies on its closely related derivatives provide valuable insights into its potential. A notable study focused on the synthesis of novel 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives and their evaluation as potential antibacterial and antifungal agents. nih.govresearchgate.net
Synthesis and Characterization
The general synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established chemical transformation. A common and efficient method involves the reaction of an appropriate acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide. asianpubs.org This is followed by acidification to yield the desired 5-substituted-1,3,4-oxadiazole-2-thiol.
In the context of the aforementioned study on derivatives, the synthesis would have likely commenced with a precursor containing the phenoxymethyl moiety to form the corresponding acetohydrazide, which was then cyclized with carbon disulfide. nih.govresearchgate.net
Table 1: Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols
| Starting Material | Reagents | Product |
| Acid Hydrazide | 1. Carbon Disulfide (CS₂) 2. Potassium Hydroxide (KOH) 3. Acid | 5-Substituted 1,3,4-Oxadiazole-2-thiol (B52307) |
This interactive table outlines the general synthetic route.
Biological Activity
The biological evaluation of the synthesized 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives revealed that some of these compounds exhibited moderate antibacterial activity against the tested strains. nih.gov However, the majority of the compounds were found to be inactive in the antifungal assays. nih.gov This highlights the nuanced structure-activity relationships within this class of compounds and underscores the need for further optimization to enhance their antimicrobial potency.
Table 2: Investigated Biological Activities of 1,3,4-Oxadiazole Derivatives
| Biological Activity | Outcome |
| Antibacterial | Moderate activity observed for some derivatives nih.gov |
| Antifungal | Majority of tested derivatives were inactive nih.gov |
| Anti-inflammatory | Investigated for other 1,3,4-oxadiazole derivatives |
| Anticancer | Investigated for other 1,3,4-oxadiazole derivatives nih.gov |
This interactive table summarizes the biological activities investigated for this class of compounds.
Classical Synthetic Pathways to 1,3,4-Oxadiazole-2-thiols
The synthesis of 1,3,4-oxadiazole-2-thiols is predominantly achieved through several classical cyclization strategies. These methods offer versatile routes to a wide array of substituted derivatives.
Cyclization Reactions Involving Hydrazides and Carbon Disulfide
The most common and direct route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide in a basic alcoholic solution. jchemrev.comnih.govresearchgate.netnih.gov This method is widely applicable for preparing a large number of 1,3,4-oxadiazole derivatives. nih.govresearchgate.net The reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating. cdnsciencepub.com Subsequent acidification of the reaction mixture yields the desired 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.comresearchgate.netnih.gov These compounds are known to exist in a thiol-thione tautomeric equilibrium, with one form typically predominating. nih.govresearchgate.net
Oxidative Cyclization of Thiosemicarbazides
An alternative pathway to 1,3,4-oxadiazole derivatives is the oxidative cyclization of thiosemicarbazides. researchgate.netresearchgate.netacs.org This method can lead to the formation of 2-amino-1,3,4-oxadiazoles. researchgate.net Various oxidizing agents have been employed for this transformation, including iodine and potassium iodate. researchgate.netresearchgate.netnih.gov For instance, iodine in the presence of potassium carbonate can be used for the oxidative cyclization of acylhydrazones, which are derived from the condensation of aldehydes and hydrazides. jchemrev.com Another approach involves the use of potassium iodate in water, which allows for the synthesis of 2-acylamino-1,3,4-oxadiazoles from acylthiosemicarbazides. researchgate.net The choice of oxidizing agent and reaction conditions can influence the final product and yield.
Ring Closure Reactions of Furan-2-carboxylic Acid Hydrazide with Carbon Disulfide
A specific example of the hydrazide and carbon disulfide cyclization method is the synthesis of 5-furan-2-yl cdnsciencepub.comnih.govacs.orgoxadiazole-2-thiol. nih.govresearchgate.netnih.gov This reaction involves the ring closure of furan-2-carboxylic acid hydrazide with carbon disulfide. nih.gov The synthesis is typically carried out by refluxing a mixture of furan-2-carboxylic acid hydrazide, sodium hydroxide, and carbon disulfide in absolute ethanol. nih.gov After the reaction is complete, the solvent is removed, and the residue is dissolved in water and acidified to precipitate the product. nih.gov
Targeted Synthesis of this compound
The synthesis of the specific compound this compound follows the general principle of cyclizing a corresponding hydrazide with carbon disulfide.
Specific Reaction Conditions and Reagents for Preparation
The preparation of this compound involves the reaction of phenoxyacetohydrazide with carbon disulfide in the presence of a base. mdpi.com A typical procedure involves dissolving phenoxyacetohydrazide and potassium hydroxide in absolute ethanol. mdpi.com To this mixture, a diluted solution of carbon disulfide in absolute ethanol is added slowly. mdpi.com The resulting mixture is then stirred and refluxed. mdpi.com
Below is a table summarizing the reagents and conditions for this synthesis:
| Reagent/Condition | Role/Parameter |
| Phenoxyacetohydrazide | Starting hydrazide |
| Carbon Disulfide | Source of the C=S group for the heterocycle |
| Potassium Hydroxide | Base to facilitate the reaction |
| Absolute Ethanol | Solvent |
| Reflux | Reaction temperature |
| Dilute Hydrochloric Acid | For acidification to precipitate the product |
Optimization of Reaction Parameters for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the reaction time, temperature, and the stoichiometry of the reagents. For instance, the duration of the reflux can be varied to ensure the completion of the reaction. mdpi.com The molar ratio of the hydrazide, base, and carbon disulfide can also be fine-tuned. An excess of carbon disulfide is sometimes used to drive the reaction forward. nih.gov The pH of the final acidification step is also important for complete precipitation of the product. mdpi.com Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol. mdpi.com
The following table outlines potential areas for optimization:
| Parameter | Range/Variation | Effect on Yield and Purity |
| Reaction Time | 1-12 hours | Longer times may lead to higher conversion but also potential side products. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition. |
| Molar Ratios | 1:1.2:1.2 (Hydrazide:KOH:CS2) | Adjusting the ratio of base and carbon disulfide can impact the reaction efficiency. |
| pH of Acidification | 5-6 | Precise pH control is necessary for maximum precipitation of the product. |
Design and Synthesis of Advanced this compound Derivatives
The design of advanced derivatives of the title compound is a focused endeavor in medicinal chemistry, aiming to explore the structure-activity relationships by introducing various functional groups onto the parent scaffold. The synthetic strategies are bifurcated, targeting either the peripheral phenoxy ring or the reactive thiol group on the oxadiazole core.
Strategies for Phenoxymethyl Moiety Functionalization
Functionalization of the phenoxymethyl side chain is a key strategy to modulate the lipophilicity and electronic properties of the molecule. This is typically achieved by introducing substituents onto the aromatic phenoxy ring.
Halogenation of the phenoxy ring is a common strategy to create analogues of this compound. The introduction of halogen atoms such as chlorine and bromine can significantly alter the electronic nature of the aromatic ring. For instance, derivatives like 2-((4-chlorophenoxy)methyl)-5-(methylsulfonyl)-1,3,4-oxadiazole and 2-((4-bromophenoxy)methyl)-5-(methylsulfonyl)-1,3,4-oxadiazole have been synthesized. tandfonline.com The synthesis of these compounds often starts with the corresponding halogenated phenoxyacetic acid, which is then converted through a multi-step process involving esterification, hydrazide formation, and cyclization, followed by modification at the 2-position. The presence of these halogens can influence the molecule's interaction with biological targets.
Nitro-substitution is another important modification, introducing a strong electron-withdrawing group to the phenoxy ring. The synthesis of compounds like 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) demonstrates that the nitro group can be readily incorporated into the aromatic structure, providing a key intermediate for further chemical transformations. moldb.com
Table 1: Examples of Halogenated Phenoxymethyl Oxadiazole Derivatives
| Compound Name | Molecular Formula | Reference |
|---|---|---|
| 2-((4-Chlorophenoxy)methyl)-5-(methylsulfonyl)-1,3,4-oxadiazole | C₁₀H₉ClN₂O₄S | tandfonline.com |
| 2-((4-Bromophenoxy)methyl)-5-(methylsulfonyl)-1,3,4-oxadiazole | C₁₀H₉BrN₂O₄S | tandfonline.com |
The introduction of alkylthio (-SR) and alkylsulfonyl (-SO₂R) groups on the phenoxy ring represents another avenue for derivatization. These modifications can impact the molecule's polarity and hydrogen bonding capacity. The synthesis of 2-{[4-(alkylthio or alkylsulfonyl) phenoxy] methyl}-5-aryl-1,3,4-oxadiazoles has been described. tandfonline.comtandfonline.com The synthetic route commences with a 4-alkylthio phenol, which undergoes reaction with ethyl chloroacetate to form ethyl [4-(alkylthio) phenoxy] acetate. tandfonline.com This intermediate can then be oxidized to the corresponding ethyl [4-(alkylsulfonyl)phenoxy]acetate. tandfonline.com Subsequent conversion to the hydrazide and cyclization with aromatic carboxylic acids yields the desired oxadiazole derivatives. tandfonline.com This multi-step sequence allows for the creation of a library of compounds with varied alkylthio and alkylsulfonyl side chains. tandfonline.com
Table 2: Synthesis Scheme for Alkylthio/Alkylsulfonyl Phenoxy Oxadiazoles
| Step | Reactant | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| 1 | 4-Alkylthio phenol | Ethyl chloroacetate | Ethyl [4-(alkylthio) phenoxy] acetate | tandfonline.com |
| 2 | Ethyl [4-(alkylthio) phenoxy] acetate | Oxidation | Ethyl [4-(alkylsulfonyl)phenoxy]acetate | tandfonline.com |
| 3 | Ester from Step 1 or 2 | Hydrazine hydrate | Corresponding hydrazide | tandfonline.com |
Modifications at the 2-Thiol Position
The thiol group at the 2-position of the 1,3,4-oxadiazole ring is a versatile handle for a variety of chemical transformations due to the nucleophilicity of the sulfur atom.
S-alkylation is a straightforward and widely used method to modify the 2-thiol position. This reaction typically involves treating the this compound with various alkylating agents, such as alkyl halides, in the presence of a base. nih.gov This nucleophilic substitution reaction leads to the formation of thioether (sulfide) derivatives. nih.gov For example, new oxadiazole derivatives have been obtained through the nucleophilic substitution reaction of the thiol group with various phenacyl bromides. nih.gov Similarly, reaction with bromoalkyl substituted phthalimides or substituted benzyl bromides yields S-alkylated products. nih.gov
S-acylation introduces an acyl group to the sulfur atom, forming a thioester. This can be achieved by reacting the thiol with acyl halides or other acylating agents. The synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates has been accomplished through the interaction of the parent thiol with alkyl esters of chloroformic acid. These reactions expand the chemical space around the oxadiazole core, providing access to compounds with different steric and electronic profiles.
Oxidation of the sulfur atom at the 2-position is a key strategy to incorporate sulfone moieties. The thioether derivatives, obtained via S-alkylation, can be oxidized to the corresponding sulfoxides and subsequently to sulfones using appropriate oxidizing agents. A prominent example is the synthesis of 2-(methylsulfonyl)-5-(phenoxymethyl)-1,3,4-oxadiazole. tandfonline.com This transformation converts the thioether linkage into a sulfonyl group, which is a strong hydrogen bond acceptor and can significantly alter the solubility and electronic properties of the parent compound. The synthesis of a series of new sulfone derivatives containing the 2-aroxymethyl-1,3,4-oxadiazole moiety has been successfully achieved, highlighting the feasibility of this modification. tandfonline.com
Table 3: Examples of 2-Position Modified Oxadiazole Derivatives
| Modification Type | Derivative Class | General Structure | Reference |
|---|---|---|---|
| S-Alkylation | Thioethers (Sulfides) | R-S-CH₂-Ar | nih.govnih.gov |
| S-Acylation | Thioesters | R-S-C(=O)-R' |
Introduction of Diverse Heterocyclic and Aromatic Rings at C-5 Position
The introduction of diverse heterocyclic and aromatic rings at the C-5 position of the 1,3,4-oxadiazole-2-thiol scaffold is a key strategy for the development of new therapeutic agents. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of different bioactive molecules to create novel compounds with enhanced efficacy and a broader spectrum of activity.
The fusion of the benzimidazole (B57391) ring with the 1,3,4-oxadiazole-2-thiol core has been explored to generate novel hybrid molecules. A common synthetic route involves the initial preparation of 2-(1-H-benzo[d]imidazol-2ylthio)acetic acid, which is then converted to its corresponding acid chloride. ijpsonline.com This intermediate is subsequently reacted with hydrazine hydrate to form 2-(1-H-benzo[d]imidazol-2-ylthio)acetohydrazide. ijpsonline.com The cyclization of this acetohydrazide with carbon disulfide in a basic medium, followed by acidification, yields the target 5-((1H-benzo[d]imidazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol.
In a related study, novel 1,3,4-oxadiazoles bearing a benzimidazole nucleus were synthesized from 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide. researchgate.net This method highlights the versatility of using substituted benzimidazole precursors to create a library of hybrid compounds. The general synthetic pathway is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Mercaptobenzimidazole, Chloroacetic acid | Sodium hydroxide | 2-(1-H-benzo[d]imidazol-2ylthio)acetic acid ijpsonline.com |
| 2 | 2-(1-H-benzo[d]imidazol-2ylthio)acetic acid | Thionyl chloride | 2-(1-H-benzo[d]imidazol-2ylthio)acetyl chloride ijpsonline.com |
| 3 | 2-(1-H-benzo[d]imidazol-2ylthio)acetyl chloride | Hydrazine hydrate | 2-(1-H-benzo[d]imidazol-2-ylthio)acetohydrazide ijpsonline.com |
| 4 | 2-(1-H-benzo[d]imidazol-2-ylthio)acetohydrazide | Carbon disulfide, Potassium hydroxide, Ethanol | 5-((1H-benzo[d]imidazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol ijpsonline.com |
This table outlines a representative synthetic scheme for benzimidazole-oxadiazole hybrids.
The incorporation of pyrimidine (B1678525) and triazole moieties into the 1,3,4-oxadiazole structure has been achieved through various synthetic pathways. One approach involves the synthesis of 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-carbothioamide, which serves as a key intermediate. asianpubs.orgasianpubs.org This intermediate can be cyclized to form the corresponding 1,3,4-oxadiazole derivative by treatment with iodine in the presence of potassium iodide and sodium hydroxide. asianpubs.orgasianpubs.org
Alternatively, 1,2,4-triazole rings can be fused with the 1,3,4-oxadiazole core. For instance, 5-substituted-1,3,4-oxadiazole-2-thiol can be reacted with hydrazine hydrate to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govacs.org This triazole derivative can then be further modified, for example, by condensation with aromatic aldehydes to form Schiff bases. nih.govacs.org Another method involves the reaction of an acid hydrazide with ammonium thiocyanate to produce a thiosemicarbazide intermediate, which is then cyclized in the presence of a base to afford the triazole-3-thione derivative. nih.govacs.org
A general scheme for the synthesis of pyrimidine- and triazole-containing oxadiazoles is as follows:
| Starting Material | Key Intermediate | Reagents for Oxadiazole/Triazole Formation | Final Product Type |
| 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-carboxylate | 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-carbothioamide asianpubs.orgasianpubs.org | I2, KI, NaOH asianpubs.orgasianpubs.org | Pyrimidine-1,3,4-oxadiazole hybrid |
| Acid hydrazide | 5-Substituted-1,3,4-oxadiazole-2-thiol nih.govacs.org | Hydrazine hydrate nih.govacs.org | 1,3,4-Oxadiazole-fused 1,2,4-triazole |
| Acid hydrazide | Thiosemicarbazide nih.govacs.org | Ethanolic KOH nih.govacs.org | 1,2,4-Triazole-3-thione derivative |
This table provides an overview of synthetic strategies for pyrimidine and triazole analogues of 1,3,4-oxadiazole.
The synthesis of 1,3,4-oxadiazole derivatives bearing naphthalene moieties has been reported. One such method involves the preparation of 5-((naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine by heating 2-[(naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide in ethanol with sodium hydroxide and iodine in potassium iodide. jchemrev.com This approach demonstrates a method for incorporating the naphthalene ring at the C-5 position through an oxymethyl bridge.
For the incorporation of a furan ring, 5-furan-2-yl researchgate.netasianpubs.orgjchemrev.comoxadiazole-2-thiol has been synthesized from furan-2-carboxylic acid hydrazide. researchgate.net The synthesis involves the reaction of the hydrazide with carbon disulfide in an alcoholic potassium hydroxide solution, followed by acidification. researchgate.net This method is a common and effective way to construct the 5-substituted-1,3,4-oxadiazole-2-thiol system.
| Aromatic Moiety | Starting Material | Key Reagents | Product |
| Naphthalene | 2-[(Naphthalen-2-yloxy)acetyl]-N-phenylhydrazine carboxamide | NaOH, I2, KI, Ethanol | 5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine jchemrev.com |
| Furan | Furan-2-carboxylic acid hydrazide | Carbon disulfide, KOH, Ethanol | 5-Furan-2-yl researchgate.netasianpubs.orgjchemrev.comoxadiazole-2-thiol researchgate.net |
This table summarizes the synthetic approaches for incorporating naphthalene and furan rings into the 1,3,4-oxadiazole structure.
Innovations in Synthetic Methodologies
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 1,3,4-oxadiazole derivatives. These innovations aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. synergypublishers.com This technique has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives, offering significant advantages over conventional heating methods, including shorter reaction times and higher yields. synergypublishers.comijpsm.com For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved by condensing monoaryl hydrazides with acid chlorides in a solvent under microwave heating. jchemrev.com This protocol is often faster and does not require an acid catalyst or a dehydrating agent. jchemrev.com
In another example, the synthesis of 2-(2-phenylthiazolidine-4-yl)-5-aryl-1,3,4-oxadiazole was achieved with a significantly reduced reaction time of 15 minutes under microwave irradiation at 340 watts, compared to 26 hours of refluxing required for the conventional method. jobpcr.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method |
| Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles | Refluxing with dehydrating agents jchemrev.com | Microwave heating without catalyst jchemrev.com | Faster reaction, no need for catalyst/dehydrating agent jchemrev.com |
| Synthesis of 2-(2-phenylthiazolidine-4-yl)-5-aryl-1,3,4-oxadiazole | 26 hours reflux jobpcr.com | 15 minutes at 340W jobpcr.com | Drastically reduced reaction time jobpcr.com |
This table compares conventional and microwave-assisted synthesis for 1,3,4-oxadiazole derivatives.
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov For 1,3,4-oxadiazole synthesis, this includes the use of renewable substrates, non-toxic catalysts, and mild reaction conditions. nih.gov Innovative green techniques that have been implemented include catalyst-free synthesis, electrochemical synthesis, and reactions mediated by green solvents or grinding. nih.gov
One eco-friendly approach involves the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles under both conventional and microwave conditions, which can lead to cleaner products. ijpsm.com The use of solid supports like silica gel and montmorillonite K10 in microwave-assisted synthesis of triazole-thiones, which are related precursors, also aligns with green chemistry principles by potentially reducing the need for bulk solvents. ijpsm.com These methods offer benefits such as scalability, cost-effectiveness, and easier purification of the final products. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(phenoxymethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c14-9-11-10-8(13-9)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHZFJXCNJMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity Spectrum of 5 Phenoxymethyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives
Antimicrobial Efficacy
The antimicrobial potential of 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives has been a subject of numerous studies, revealing their capacity to inhibit the growth of a wide array of pathogenic bacteria and fungi.
Antibacterial Activity: Evaluation Against Gram-positive and Gram-negative Bacterial Strains
Derivatives of this compound have been systematically evaluated for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. These studies have consistently demonstrated the promising antibacterial potential of this class of compounds.
The antibacterial screening of novel 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives has shown moderate activity against the tested bacterial strains. nih.gov In a broader context of 1,3,4-oxadiazole-2-thiol (B52307) derivatives, N-Mannich bases of similar compounds have exhibited a wide spectrum of activity, affecting Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. smolecule.com
Further investigations into S-substituted 1,3,4-oxadiazole-2-thiol derivatives have also highlighted their potent antibacterial activities. smolecule.com For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have shown good to excellent activity when compared to standard antibiotics like ampicillin (B1664943) and gentamicin. smolecule.com The presence of a free thione or thiol group, or S-substituted structures, is a characteristic feature of 1,3,4-oxadiazole derivatives with notable antimicrobial activity. smolecule.com While direct studies on this compound against Enterococcus faecalis are limited, the broad-spectrum activity of related compounds suggests potential efficacy.
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Reference |
| Staphylococcus aureus | Moderate to good activity observed for various derivatives. | nih.govsmolecule.com |
| Escherichia coli | Moderate to good activity reported for several derivatives. | nih.govsmolecule.com |
| Bacillus subtilis | Broad-spectrum activity of related derivatives includes this strain. | smolecule.com |
| Pseudomonas aeruginosa | Broad-spectrum activity of related derivatives includes this strain. | smolecule.com |
| Enterococcus faecalis | Not explicitly reported for phenoxymethyl (B101242) derivatives, but broad-spectrum activity of the class is noted. | |
| Micrococcus luteus | Broad-spectrum activity of related N-Mannich bases has been demonstrated. | smolecule.com |
Antifungal Activity: Screening Against Fungal Species
The antifungal properties of this compound and its derivatives have been explored against a variety of fungal pathogens. These investigations have revealed that many of these compounds possess significant fungicidal or fungistatic capabilities.
A study on novel 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives indicated that the majority of the synthesized compounds were not active against Aspergillus niger and Ustilago maydis. nih.gov However, the broader class of 1,3,4-oxadiazole-2-thiol derivatives has shown considerable antifungal potential. For example, certain derivatives have been found to possess antifungal activity against species like Aspergillus flavus and Aspergillus niger. nih.gov
Furthermore, some 1,3,4-oxadiazole derivatives have demonstrated activity against Candida albicans and Candida krusei. nih.gov The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is considered to be important for enhancing various biological activities, including antifungal effects. nih.gov Research on related heterocyclic compounds has also pointed to potential activity against Fusarium oxysporum. researchgate.net While direct data for the phenoxymethyl derivative against Cryptococcus neoformans is scarce, the general antifungal profile of 1,3,4-oxadiazoles suggests this as a potential area for future investigation.
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Species | Activity | Reference |
| Candida albicans | Activity has been reported for some 1,3,4-oxadiazole derivatives. | nih.gov |
| Aspergillus niger | Some derivatives showed no activity, while others in the broader class are active. | nih.govnih.gov |
| Ustilago maydis | Majority of tested derivatives were not active. | nih.gov |
| Candida krusei | Activity has been noted for some 1,3,4-oxadiazole compounds. | nih.gov |
| Fusarium oxysporum | Related heterocyclic compounds have shown activity. | researchgate.net |
| Aspergillus flavus | Antifungal activity has been demonstrated for some 5-substituted 1,3,4-oxadiazole-2-thiols. | nih.gov |
| Cryptococcus neoformans | Not explicitly reported for phenoxymethyl derivatives. |
Anticancer Potential
The anticancer properties of this compound derivatives have been a significant area of research, with numerous studies evaluating their cytotoxic effects against various human cancer cell lines and elucidating their mechanisms of action.
In Vitro Cytotoxicity Assays Against Human Cancer Cell Lines
A range of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have been synthesized and evaluated for their antiproliferative activities against human breast cancer cell lines, namely MCF-7 and MDA-MB-453. researchgate.net Some of these compounds exhibited potent cytotoxicity. researchgate.net One particular derivative demonstrated a powerful cytotoxic effect against the T-47D breast cancer cell line, with a growth inhibition of 90.47% at a concentration of 10 μM.
Furthermore, a series of novel 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were tested on the A549 human lung cancer cell line and the C6 rat glioma cell line. nih.gov Several of these compounds, particularly 4f, 4i, 4k, and 4l, showed an excellent cytotoxic profile against A549 cells with IC50 values ranging from 1.59 to 7.48 μM. nih.gov Notably, compound 4h displayed an IC50 value of less than 0.14 μM. nih.gov Against the C6 cell line, compounds 4g and 4h demonstrated remarkable antiproliferative activity with IC50 values of 8.16 and 13.04 μM, respectively. nih.gov While the broader class of 1,3,4-oxadiazoles has been tested against PC-3, HCT-116, and ACHN cell lines, specific data for the phenoxymethyl derivatives against these lines is not extensively detailed in the available literature.
Table 3: In Vitro Cytotoxicity of this compound Derivatives
| Cell Line | Compound/Derivative | IC50/Activity | Reference |
| A549 (Lung) | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4h) | <0.14 μM | nih.gov |
| C6 (Glioma) | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide (4g) | 8.16 μM | nih.gov |
| MCF-7 (Breast) | 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | Potent cytotoxicity observed. | researchgate.net |
| MDA-MB-453 (Breast) | 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives | Potent cytotoxicity observed. | researchgate.net |
| T-47D (Breast) | 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative | 90.47% growth inhibition at 10 μM. | |
| PC-3 (Prostate) | Not explicitly reported for phenoxymethyl derivatives. | ||
| HCT-116 (Colon) | Not explicitly reported for phenoxymethyl derivatives. | ||
| ACHN (Renal) | Not explicitly reported for phenoxymethyl derivatives. |
Cellular Mechanisms of Action: Apoptosis Induction and Cell Viability Reduction
The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis and reduce cell viability in cancer cells. Studies on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives have shown that these compounds can induce apoptosis, which was observed through morphological changes in the cancer cells. researchgate.net
For certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives that exhibited low IC50 values against the A549 cell line, further investigation revealed their ability to induce apoptosis at a higher ratio (16.10–21.54%) compared to the standard drug cisplatin (B142131) (10.07%). nih.gov One of these compounds, 4f, was found to cause mitochondrial membrane depolarization and activate caspase-3, key events in the apoptotic pathway. nih.gov These findings indicate that the cytotoxic effects of these derivatives are, at least in part, mediated by the induction of programmed cell death.
Inhibition of Cell Proliferation
In addition to inducing apoptosis, this compound derivatives have been shown to inhibit the proliferation of cancer cells. The evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives against MCF-7 and MDA-MB-453 breast cancer cell lines demonstrated their antiproliferative activities. researchgate.net
Further mechanistic studies on highly active 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives revealed their impact on the cell cycle. nih.gov Specifically, compounds 4h and 4i showed outstanding retention rates in the G0/G1 phase of the cell cycle (89.66% and 78.78%, respectively), which was more effective than the standard drug cisplatin (74.75%). nih.gov This cell cycle arrest at the G0/G1 phase prevents the cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.
Enzyme Inhibitory Activities
The 1,3,4-oxadiazole ring is a key structural motif in medicinal chemistry, and its derivatives have been extensively studied for their ability to inhibit various enzymes involved in pathological processes. The following sections detail the enzyme inhibitory potential of compounds based on the this compound scaffold.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their overexpression is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for therapeutic intervention.
Research into the 1,3,4-oxadiazole scaffold has revealed its potential as a basis for the development of MMP inhibitors. Studies on new anticancer agents have led to the synthesis and evaluation of 1,3,4-oxadiazole-2-yl-thio acetamide (B32628) derivatives for their inhibitory effects on MMPs, particularly MMP-9, which is strongly associated with tumor invasion and angiogenesis.
In one such study, specific derivatives demonstrated promising cytotoxic effects on cancer cell lines and were identified as the most effective MMP-9 inhibitors within the tested series. Notably, compounds such as N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide showed significant inhibitory activity. Molecular docking studies further supported these findings, indicating a high affinity of these compounds for the active site of the MMP-9 enzyme. These results suggest that the MMP-9 inhibitory effects of these oxadiazole derivatives may play a role in their anticancer activity, highlighting the potential of the 1,3,4-oxadiazole-2-thiol core in designing novel MMP inhibitors.
The versatility of the 1,3,4-oxadiazole scaffold extends to its ability to inhibit a range of other clinically relevant enzymes.
Xanthine (B1682287) Oxidase (XO): As a key enzyme in purine (B94841) metabolism, xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) to uric acid. Elevated levels of uric acid lead to hyperuricemia and gout. Consequently, XO is a prime target for the treatment of these conditions. Numerous 1,3,4-oxadiazole derivatives have been designed and synthesized as non-purine inhibitors of XO, with some exhibiting significant inhibitory activity.
Thymidine (B127349) Phosphorylase (TP): This enzyme is involved in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor. TP expression is elevated in various solid tumors and is associated with angiogenesis, tumor growth, and metastasis. nih.govbenthamdirect.com The 1,3,4-oxadiazole scaffold is recognized as an emerging and important framework for the development of potent TP inhibitors, which are considered promising anticancer agents. nih.govbenthamdirect.comhum-ecol.ru Comprehensive studies have utilized pharmacophore modeling and virtual screening to identify novel 1,3,4-oxadiazole derivatives with the potential to act as targeted TP inhibitors for cancer therapy. nih.gov
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. A significant body of research has focused on 2,5-disubstituted-1,3,4-oxadiazoles as selective COX-2 inhibitors, aiming to develop anti-inflammatory agents with reduced gastrointestinal side effects. Additionally, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have been screened for their activity against lipoxygenase (LOX), another important enzyme in the inflammatory cascade.
Antioxidant Properties and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. The 1,3,4-oxadiazole-2-thiol scaffold, particularly due to the presence of the thiol (-SH) group, is expected to possess significant reducing potential and antioxidant activity.
A study on 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a close analog of the subject compound, investigated its antioxidant capabilities through various in vitro methods. ijpsonline.com The compound demonstrated a marked ability to scavenge free radicals and abrogate oxidation. ijpsonline.com The results from multiple assays revealed its potential to act as a potent antioxidant by inducing the endogenous defense system and preventing radical chain reactions. ijpsonline.com The antioxidant activity was quantified across several standard assays, with the findings detailed in the table below. ijpsonline.com
| Antioxidant Assay | % Activity of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol |
|---|---|
| Hydrogen Peroxide Scavenging | 89.30 ± 0.013 |
| 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging | 81.20 ± 0.002 |
| Phosphomolybdenum Assay | 80.52 ± 0.016 |
| Nitric Oxide Scavenging | 54.81 ± 0.007 |
| Reducing Power Assay | 52.87 ± 0.008 |
| Ferric Thiocyanate Assay | 34.44 ± 0.019 |
| β-Carotene Bleaching Assay | 19.91 ± 0.014 |
Data sourced from Shehzadi et al., Indian J Pharm Sci 2018. ijpsonline.com
Other Pharmacological Activities Attributed to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide array of pharmacological effects. The presence of the 2-thiol group, in particular, is known to enhance various biological activities.
Anticonvulsant: A significant number of studies have demonstrated the anticonvulsant properties of 1,3,4-oxadiazole derivatives. These compounds have been evaluated in various experimental models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Certain derivatives have shown potent anticonvulsant activity, with some suggesting a mechanism of action involving the GABAergic system.
Anti-inflammatory: As mentioned previously in the context of enzyme inhibition, 1,3,4-oxadiazole derivatives are widely recognized for their anti-inflammatory potential. This activity is often linked to their ability to inhibit COX enzymes. Research has focused on modifying existing NSAIDs by incorporating the 1,3,4-oxadiazole ring to enhance efficacy and reduce ulcerogenic side effects.
Antitubercular: With the rise of drug-resistant tuberculosis, there is a pressing need for new therapeutic agents. The 1,3,4-oxadiazole scaffold has been a focus of such research, with numerous derivatives synthesized and screened for their activity against Mycobacterium tuberculosis. Several compounds, including simple 5-aryl-1,3,4-oxadiazole-2-thiols and their S-substituted derivatives, have exhibited potent antitubercular activity, showing low minimum inhibitory concentration (MIC) values against various mycobacterial strains. mdpi.com
Analgesic: The analgesic activity of 1,3,4-oxadiazole derivatives is often evaluated alongside their anti-inflammatory properties. Studies have shown that compounds possessing potent anti-inflammatory effects also tend to exhibit significant analgesic activity in models such as the acetic acid-induced writhing test.
Structure Activity Relationship Sar Studies
Elucidation of Structural Features Critical for Antimicrobial Potency
The antimicrobial efficacy of 1,3,4-oxadiazole (B1194373) derivatives is significantly influenced by the core heterocyclic ring and the nature of its substituents. The 1,3,4-oxadiazole ring itself is considered a pharmacophore, contributing to the biological activity through its ability to participate in hydrogen bonding interactions. nih.gov The presence of a thiol (-SH) group at the C2 position of the oxadiazole ring is often associated with enhanced biological activities. asianpubs.org
For derivatives of 5-aryl-1,3,4-oxadiazole-2-thiol, substitutions on the phenyl ring play a crucial role in modulating antimicrobial potency. mdpi.com For instance, the antitubercular activity against M. tuberculosis has been observed to increase with specific substituents on the phenyl ring. mdpi.comnih.gov Halogen atoms on the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazoles generally enhance antibacterial activity. mdpi.com In one study, a derivative featuring a 4-fluorophenyl group at the C5 position showed stronger activity against E. coli and S. pneumoniae than ampicillin (B1664943). mdpi.comnih.gov
Furthermore, the creation of hybrid molecules, where the oxadiazole scaffold is combined with other heterocyclic systems like benzimidazole (B57391), has been explored. nih.govresearchgate.net While some of these hybrid compounds exhibited moderate antibacterial activity, the studies indicated that other parts of the hybrid molecule, such as the benzimidazolyl acetohydrazide precursors, were sometimes more potent inhibitors. nih.govresearchgate.net
Table 1: Influence of C5-Phenyl Ring Substituents on Antimicrobial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Analogs This table is generated based on findings for 5-aryl analogs, providing insights applicable to the phenoxymethyl (B101242) scaffold.
| Substituent at C5-Phenyl Ring | Effect on Antitubercular Activity | Effect on P. aeruginosa Activity | Reference |
|---|---|---|---|
| 4-Iodo (I) | Increase | - | mdpi.com |
| 4-Bromo (Br) | Increase | - | mdpi.com |
| 4-Hydroxy (OH) | Increase | Decrease | mdpi.com |
| 4-Nitro (NO₂) | Decrease | Increase | mdpi.com |
Identification of Key Pharmacophoric Elements for Anticancer Activity
The 1,3,4-oxadiazole scaffold is a key element in the design of various anticancer agents, acting through diverse mechanisms such as the inhibition of growth factors, enzymes, and kinases. nih.govbiointerfaceresearch.commdpi.com The heterocyclic ring system is a bioisostere of amides and esters, which can enhance biological activity. nih.gov
These compounds often exert their effects by inhibiting key cellular targets. For example, various 1,3,4-oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and thymidine (B127349) phosphorylase, all of which are crucial in cancer progression. nih.govbiointerfaceresearch.commdpi.com Molecular docking studies have helped to elucidate the binding modes, suggesting that the oxadiazole moiety can interact with key amino acid residues in the active sites of these targets. nih.gov
Table 2: Anticancer Mechanisms and Targets of 1,3,4-Oxadiazole Derivatives
| Target/Mechanism | Cancer Type | Key Structural Features | Reference |
|---|---|---|---|
| EGFR/HER2 Inhibition | Breast, Skin, Liver, Lung | Benzimidazole-oxadiazole hybrids | nih.gov |
| VEGFR-2 Inhibition | Lung | Pyrrolotriazine-oxadiazole hybrids | nih.govresearchgate.net |
| Thymidine Phosphorylase Inhibition | Breast | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | nih.govmdpi.com |
Influence of Substituent Nature and Position on Biological Profiles
The nature and position of substituents on the phenoxy ring of the 5-(phenoxymethyl) group are critical determinants of the biological activity of these compounds. researchgate.netbiointerfaceresearch.comajol.info
For antimicrobial activity, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring of 5-aryl-1,3,4-oxadiazole-2-thiols has been shown to be favorable. mdpi.com Specifically, a 4-fluoro substitution resulted in potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, the activity against P. aeruginosa was found to decrease with electron-donating groups like hydroxyl (-OH) and dimethylamino (-N(CH₃)₂). mdpi.com
In the context of anticancer activity, substitutions on the phenoxy ring of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives significantly impacted their cytotoxicity. For example, derivatives with a 4-chloro or a 2,4-dichloro substitution on the phenoxymethyl moiety exhibited potent cytotoxicity against breast cancer cells. nih.gov The position of the substituent is also vital; compounds with substituents at the para position of the phenyl ring have shown good anti-tubercular activity, while meta-substituted compounds were inactive. nih.gov This highlights the specific steric and electronic requirements for interaction with biological targets.
Optimization of Molecular Frameworks for Enhanced Selectivity and Efficacy
To improve the therapeutic potential of the 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol scaffold, various optimization strategies have been employed. A primary approach is molecular hybridization, which involves combining the oxadiazole core with other pharmacologically active heterocyclic rings. researchgate.netajol.info This strategy aims to create chimeric molecules with synergistic or enhanced biological activities. researchgate.net For instance, linking the 1,3,4-oxadiazole ring to benzimidazole or indole (B1671886) moieties has been explored to develop novel anticancer and antimicrobial agents. researchgate.netajol.info
Another key optimization strategy involves modification of the thiol group at the C2 position. S-substitution of the thiol can lead to thioether derivatives with altered physicochemical properties and biological activities. mdpi.com For example, S-substituted derivatives bearing a 3,5-dinitrophenyl moiety have shown potent antimycobacterial activity. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Elucidating Target Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol derivatives, and its biological target at the atomic level.
Studies on various 1,3,4-oxadiazole-2-thiol (B52307) analogues have demonstrated their potential to interact with a range of biological targets. For instance, derivatives have been docked against enzymes and proteins implicated in various diseases. Molecular docking of 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol compounds with the enzyme DNA gyrase revealed significant binding affinities, suggesting a potential mechanism for their antibacterial activity. researchgate.net Similarly, docking studies of other analogues have shown strong interactions with targets like protein tyrosine kinase 2-β and glutathione (B108866) reductase, which are relevant to oxidative stress. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 1: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole-2-thiol Analogues This table is interactive. Click on headers to sort.
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Benzimidazole-oxadiazole hybrids | DNA Gyrase | Significant binding affinity, indicating potential as antibacterial agents. researchgate.net |
| 5-[(4-chlorophenoxy)methyl] analogue | Glutathione Reductase | Excellent binding, suggesting antioxidant potential. mdpi.com |
| Fatty acid-oxadiazole hybrids | Bcl-2 Protein | Potent binding, indicating a potential mechanism for cytotoxic/antitumor activity. |
Molecular Dynamics Simulations to Investigate Ligand-Macromolecule Stability and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-macromolecule complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and observe any conformational changes in the protein or ligand.
For 1,3,4-oxadiazole (B1194373) derivatives, MD simulations have been employed to validate docking results and confirm the stability of the ligand within the active site of a target protein. mdpi.com In a study investigating 1,3,4-oxadiazole derivatives as inhibitors of VEGFR2, a 100-nanosecond simulation was used to confirm the stability of the protein-ligand complex. mdpi.com Such simulations calculate the motion of atoms by applying classical equations of motion, providing insights into how the ligand settles into the binding pocket and the durability of its interactions, which is crucial for predicting its inhibitory potential. mdpi.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can predict a molecule's reactivity, stability, and spectroscopic properties. For 1,3,4-oxadiazole derivatives, DFT studies have been instrumental in understanding their fundamental chemical nature.
DFT calculations can determine the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. Studies on related compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) have used DFT to analyze these frontier molecular orbitals to predict their potential as photosensitizers in dye-sensitized solar cells. nih.gov Furthermore, DFT has been used to study the effect of solvents on the synthesis of 1,3,4-oxadiazole-2-thiol derivatives, supporting the suitability of specific reaction media. mdpi.com
Conformational Analysis and Tautomeric Equilibrium Studies (Thiol-Thione Tautomerism)
The this compound molecule can exist in two tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). This thiol-thione tautomerism is a common feature of heterocyclic thiol compounds. researchgate.netnih.gov
Ligand-Based and Structure-Based Drug Design Approaches
The 1,3,4-oxadiazole ring is considered a "privileged structure" or a versatile pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various interactions with biological targets. mdpi.com This makes this compound a valuable scaffold for both ligand-based and structure-based drug design.
Structure-Based Design: This approach utilizes the three-dimensional structure of the target protein, often obtained from molecular docking studies. By understanding the key interactions between a 1,3,4-oxadiazole-2-thiol derivative and its target's active site, medicinal chemists can rationally design new analogues with modified substituents to enhance binding affinity and selectivity. researchgate.net
Ligand-Based Design: In the absence of a known target structure, this approach relies on the analysis of structure-activity relationships (SAR) from a series of known active compounds. By identifying the molecular features essential for activity, new molecules can be designed. For example, synthesizing a series of 5-substituted-1,3,4-oxadiazole-2-thiols and evaluating their biological activity allows for the development of SAR models that guide the creation of more potent compounds.
Prediction of Drug-like Properties and Pharmacokinetic Parameters (e.g., Lipinski's Rule of Five, Ligand Efficiency, Lipophilic Ligand Efficiency)
Before undertaking costly synthesis and biological testing, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions help to assess the "drug-likeness" of a molecule.
For analogues of this compound, in silico tools have been used to evaluate their compliance with established guidelines like Lipinski's Rule of Five and Veber's Rules. scbt.com Lipinski's rule helps predict if a compound has properties that would likely make it an orally active drug in humans.
Table 2: Predicted Physicochemical and Drug-like Properties for a 1,3,4-Oxadiazole-2-thiol Analogue Based on data for 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. scbt.com This table is interactive. Click on headers to sort.
| Property | Predicted Value/Status | Significance (Lipinski's Rule) |
|---|---|---|
| Molecular Weight | ~242.69 g/mol | < 500 daltons (Pass) |
| Log P (Octanol/Water Partition) | ~2.5-3.0 | ≤ 5 (Pass) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Pass) |
| Hydrogen Bond Acceptors | 3-4 | ≤ 10 (Pass) |
| Molar Refractivity | ~60-65 | Indicates molecular volume and polarizability |
| Rotatable Bonds | 3-4 | ≤ 10 (Veber's Rule - Pass) |
These computational assessments indicate that compounds based on the this compound scaffold generally possess favorable drug-like properties, making them promising candidates for further investigation and development in medicinal chemistry. scbt.com
Non Biological Applications of 5 Phenoxymethyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives
Corrosion Inhibition Studies for Metal Protection
The compound 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol and its derivatives have garnered significant attention in the field of materials science for their potential as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The efficacy of these compounds is largely attributed to the presence of heteroatoms (nitrogen, oxygen, and sulfur) and aromatic rings in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium. The protective mechanism and efficiency of these compounds are typically investigated through a combination of electrochemical techniques, surface analysis, and theoretical modeling.
Electrochemical Measurements (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)
Electrochemical measurements are fundamental in assessing the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.
Potentiodynamic Polarization
Potentiodynamic polarization studies are conducted to determine the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) can be determined. A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection.
Research on derivatives of this compound has shown that these compounds typically function as mixed-type inhibitors. iscientific.orgmdpi.com This means they adsorb onto the metal surface and impede both the anodic and cathodic reactions. For instance, studies on 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) have demonstrated their effectiveness as mixed-type inhibitors for mild steel in 1.0 M HCl solution. asianpubs.orgresearchgate.net Similarly, 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) has been identified as a mixed-type inhibitor for carbon steel in a 1.0 M HCl solution. mdpi.com
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. In corrosion studies, EIS data is often represented as Nyquist plots. An increase in the diameter of the semicircle in the Nyquist plot upon the addition of an inhibitor is indicative of an increase in the charge transfer resistance (Rct) and, consequently, a decrease in the corrosion rate.
The increase in Rct values is attributed to the formation of a protective film by the inhibitor molecules on the metal surface. This protective layer impedes the charge transfer process, thereby slowing down corrosion. Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further suggesting the adsorption of inhibitor molecules. asianpubs.orgresearchgate.net For example, studies on various 1,3,4-oxadiazole-2-thiol (B52307) derivatives have consistently shown an increase in charge transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, confirming the formation of an adsorptive protective layer. asianpubs.orgresearchgate.netelectrochemsci.org
| Inhibitor | Concentration (mM) | icorr (µA/cm²) | Inhibition Efficiency (%) | Rct (Ω·cm²) |
|---|---|---|---|---|
| 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT) | Blank | - | - | - |
| 5 | - | 93.1 | - | |
| Optimum | - | ~97 (at 24h) | - | |
| 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) | Blank | - | - | - |
| 0.5 | - | 95 | - | |
| 1 | - | 94.52 | - |
Surface Analysis Techniques (e.g., Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy)
Surface analysis techniques are employed to visualize the morphology of the metal surface and to confirm the formation of a protective inhibitor film.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the metal surface. In corrosion studies, SEM is used to compare the surface of a metal specimen exposed to a corrosive environment without an inhibitor to one that has been protected by an inhibitor. Typically, the surface of the unprotected metal will show significant damage, such as pitting and a rough texture. In contrast, the surface of the metal protected by an effective inhibitor will appear much smoother and show significantly less corrosion damage. This is due to the formation of a protective film of inhibitor molecules on the metal surface. Studies on derivatives like 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) have utilized SEM to visually confirm the formation of a protective film on the surface of mild steel. asianpubs.org
Energy-Dispersive X-ray Spectroscopy (EDX)
EDX analysis is often performed in conjunction with SEM to determine the elemental composition of the metal surface. When an inhibitor is adsorbed onto the metal surface, EDX spectra will show the presence of elements from the inhibitor molecule (such as carbon, nitrogen, oxygen, and sulfur) in addition to the elements of the metal itself. This provides chemical evidence for the formation of the protective film. For example, in the case of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (PyODT), the presence of nitrogen and sulfur in the EDX spectra of the protected carbon steel surface confirms the adsorption of the inhibitor. mdpi.com
Adsorption Mechanism Modeling (e.g., Langmuir Adsorption Isotherms)
To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are used to model the adsorption process. The Langmuir adsorption isotherm is one of the most commonly used models for this purpose. This model assumes that the inhibitor molecules form a monolayer on the metal surface and that there are a fixed number of adsorption sites, each of which can hold only one inhibitor molecule.
The degree of surface coverage (θ), which is determined from electrochemical data, is related to the inhibitor concentration (C) by the Langmuir adsorption isotherm equation. By plotting C/θ against C, a straight line is expected if the adsorption follows the Langmuir model. The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated from the isotherm. A negative value of ΔG°ads indicates that the adsorption process is spontaneous.
The magnitude and sign of ΔG°ads can also provide insights into the mechanism of adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. Values around -40 kJ/mol or more negative suggest chemisorption, which involves the sharing or transfer of electrons from the inhibitor molecules to the metal surface to form a coordinate-type bond. In many cases, the adsorption of oxadiazole derivatives involves a combination of both physisorption and chemisorption. iscientific.org The adsorption of 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) on a mild steel surface in acidic media has been found to obey the Langmuir adsorption isotherm. iscientific.org
| Inhibitor | Metal | Medium | Adsorption Isotherm Model |
|---|---|---|---|
| 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT) | Mild Steel | 1M HCl | Langmuir |
| 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) | Mild Steel | 1.0 M HCl | Langmuir |
| 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) | Mild Steel | 1.0 M HCl | Langmuir |
Future Research Directions and Therapeutic/material Science Implications
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
Future synthetic efforts will likely concentrate on the strategic modification of the 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol core to enhance biological efficacy and target selectivity. The design of next-generation analogues can be approached by modifying two primary regions of the molecule: the phenoxy group and the thiol substituent.
Modification of the Phenoxy Ring: Structure-activity relationship (SAR) studies on related 1,2,4-oxadiazole (B8745197) antibacterials have shown that substitutions on the aromatic rings are critical for potency. nih.gov Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets. For instance, research on similar structures has demonstrated that the inclusion of halogen atoms or a trifluoromethoxy group can be favorable for activity. researchgate.net
Derivatization of the Thiol Group: The nucleophilic thiol group serves as a prime site for derivatization to create a diverse library of new compounds. It can be alkylated to form thioethers or undergo Mannich reactions to produce aminomethyl derivatives. asianpubs.org These modifications can improve pharmacokinetic properties and introduce new interaction points for target binding.
The goal of these synthetic strategies is to create analogues with optimized characteristics, as guided by SAR data from screening programs.
Table 1: Structure-Activity Relationship Insights for Oxadiazole Analogues
| Modification Site | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Phenyl Ring (Analogues) | Halogens (F, Cl, Br, I) | Generally well-tolerated; can retain or enhance activity. | nih.gov |
| Phenyl Ring (Analogues) | Hydrogen-bond donors (e.g., -OH, -COOH) | Often results in decreased antimicrobial activity. | nih.gov |
| Thiol Group (Analogues) | Conversion to Thioether or Mannich Base | Can enhance various biological activities, including antifungal properties. | asianpubs.org |
In-depth Mechanistic Investigations at the Molecular and Cellular Levels
While the broad biological potential of 1,3,4-oxadiazoles is well-documented, detailed mechanistic studies on this compound are a critical next step. researchgate.net Future research should aim to identify specific molecular targets and elucidate the pathways through which this compound exerts its effects.
Based on studies of related derivatives, several potential mechanisms could be investigated:
Enzyme Inhibition: Many 1,3,4-oxadiazole (B1194373) derivatives have been reported as inhibitors of various enzymes. For example, analogues have shown inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase, which are key enzymes in inflammatory pathways. ijpsonline.comnih.gov Other potential targets for this class of compounds include vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis in cancer, and peptide deformylase in bacteria. mdpi.comnih.govnih.gov
Interference with Cellular Signaling: Research on a chlorinated analogue, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, suggests it may act as an ion-channel modulator and could target pathways involving oxidative stress and inflammation. ijpsonline.comresearchgate.net Future studies could explore the effect of the title compound on signaling cascades like the nuclear factor-kappa B (NF-κB) pathway.
Techniques such as differential scanning fluorimetry, isothermal titration calorimetry, and cellular thermal shift assays (CETSA) can be employed to identify direct binding targets. Subsequent validation through genetic and cellular assays will be crucial to confirm the mechanism of action.
Exploration of Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in treating cancer and infectious diseases, as it can enhance efficacy and overcome drug resistance. researchgate.net The 1,3,4-oxadiazole scaffold is a promising candidate for use in synergistic combinations.
Future research should investigate the potential of this compound to work in concert with existing drugs. For example, certain peptide macrocycles containing a 1,3,4-oxadiazole ring have been shown to act synergistically with the antifungal drug fluconazole, increasing its effectiveness against Candida albicans. mdpi.com This suggests that oxadiazole derivatives could function as resistance breakers or potency enhancers.
Systematic screening of the compound in combination with a panel of standard-of-care antibiotics, antifungals, or chemotherapeutic agents could identify promising synergistic pairs. Subsequent studies would then focus on elucidating the mechanism of this synergy, which could involve inhibiting a resistance mechanism or targeting a complementary pathway. The hybridization of different pharmacophoric molecules into a single compound is another approach to achieve a synergistic effect. nih.gov
Development of Novel Applications in Functional Materials
Beyond its therapeutic potential, the 1,3,4-oxadiazole ring possesses unique electronic and physical properties that make it highly valuable in material science. mdpi.com These compounds are known for their thermal stability and electron-deficient nature, which facilitates efficient electron transport. mdpi.comnih.gov
Future research could explore the incorporation of this compound or its derivatives into advanced functional materials:
Organic Electronics: 1,3,4-oxadiazole derivatives are used as electron-transporting and hole-blocking materials in Organic Light Emitting Diodes (OLEDs). mdpi.com The high thermal stability and electron affinity of the oxadiazole ring are advantageous for these applications. Research could focus on synthesizing polymers or dendrimers incorporating the title compound for use in blue electroluminescent devices. mdpi.comacs.org
High-Performance Polymers: The rigidity and thermal resistance of the oxadiazole ring make it a valuable building block for high-performance polymers, such as polyamides and polyimides, which are used in aerospace and electronics. researchgate.net
Optical Materials: The fluorescent properties of some 2,5-disubstituted-1,3,4-oxadiazoles have led to their use as laser dyes and scintillators. chemicalbook.com
Table 2: Potential Applications of 1,3,4-Oxadiazole Moiety in Material Science
| Application Area | Key Property of Oxadiazole Ring | Potential Function of the Compound | Reference |
|---|---|---|---|
| Organic Light Emitting Diodes (OLEDs) | Efficient electron transport, wide energy gap | Electron-injection/transport layer, blue light emitter | mdpi.comacs.org |
| High-Performance Polymers | High thermal stability, rigidity | Monomer for thermostable polyamides and polyimides | researchgate.net |
| Laser Dyes & Scintillators | Fluorescence | Active medium for lasers, radiation detection | chemicalbook.com |
Advanced Computational Methodologies for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and material design process. Advanced computational methodologies can be applied to this compound to predict its properties and guide the design of improved analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eajournals.org By developing QSAR models for analogues of the title compound, researchers can identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern potency and predict the activity of newly designed molecules before their synthesis. nih.govnih.gov
Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding mode of the compound within the active site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net This provides insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity. Subsequent molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. mdpi.com
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, stability, and reactivity of the molecule. This information helps in understanding its chemical behavior and predicting sites of metabolism. mdpi.comnih.gov
ADME/Tox Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates at an early stage, helping to prioritize compounds with favorable drug-like properties. nih.gov
These computational approaches provide a rational framework for lead optimization, reducing the time and cost associated with traditional trial-and-error methods and increasing the probability of developing successful therapeutic agents or functional materials. jmchemsci.com
Q & A
Q. Advanced Research Focus
- Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., phenyl) may improve lipophilicity and membrane penetration .
- SAR Design:
- Variable Substituents: Synthesize derivatives with controlled modifications (e.g., para-substituted phenyl groups).
- Biological Assays: Test against standardized microbial strains or cancer cell lines, correlating activity with electronic (Hammett σ) or lipophilic (logP) parameters .
- Computational Modeling: Use DFT to predict charge distribution and docking studies to identify target interactions (e.g., enzyme active sites) .
How can contradictions in reported biological activities of oxadiazole derivatives be resolved?
Advanced Research Focus
Contradictions often arise from:
- Tautomerism: Thiol-thione equilibria (e.g., 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol) can alter reactivity and bioactivity. Use NMR or IR to confirm dominant tautomeric forms .
- Experimental Variability: Control solvent polarity (e.g., DMSO vs. water) and pH, as they influence tautomer stability .
- Standardized Protocols: Replicate assays under identical conditions (e.g., MIC values for antimicrobial activity) and validate with positive controls .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation: Work in a fume hood to avoid inhalation (H335: Respiratory irritation) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What computational methods are used to predict the reactivity and target interactions of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking: Simulates binding to targets (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina .
- Molecular Dynamics (MD): Assesses stability of ligand-target complexes in simulated physiological conditions .
How can reaction yields be optimized for this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
